N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of “N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.Molecular Structure Analysis
The molecular structure of “N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” is complex, with a molecular weight of 187.15 and 215.2 . The InChI code for this compound is 1S/C8H7F2NO2/c9-8(10)13-7-4-2-1-3-6(7)5-11-12/h1-4,8H,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” include a molecular weight of 187.15 and 215.2 , and it is stored at room temperature . It is available in powder form .Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Nitrogen-containing compounds, including various amines, are resistant to conventional degradation processes but can be effectively mineralized using advanced oxidation processes (AOPs). AOPs improve the efficacy of overall treatment schemes, essential for addressing global concerns about toxic amino-compounds in water. Studies suggest that ozone and Fenton processes are highly reactive toward amines, with degradation sensitivity to parameters like pH. These insights drive future research on the degradation of amine-based compounds, potentially including N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine, in environmental applications (Bhat & Gogate, 2021).
Amine-functionalized Sorbents for Contaminant Removal
Amine-containing sorbents offer promising solutions for the removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The design of next-generation sorbents considers electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the importance of functional groups in targeting specific contaminants. This suggests that compounds like N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine could be structurally optimized for environmental remediation purposes (Ateia et al., 2019).
Heterocyclic Amines in Food Safety
Research on heterocyclic aromatic amines (HAAs), which are similar in structure to N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine, focuses on their formation during food processing and their carcinogenic potential. Understanding the mechanisms of HAA formation and identifying mitigation strategies are critical for improving food safety and reducing cancer risk. This area of research may benefit from studies on compounds like N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine to develop safer food processing techniques and additives (Chen et al., 2020).
Safety and Hazards
“N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Mode of Action
Biochemical Pathways
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine is suggested to inhibit various cellular pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. These pathways play crucial roles in cell proliferation, survival, and inflammation, among other cellular processes. By inhibiting these pathways, the compound could potentially exert anti-proliferative, anti-inflammatory, and other therapeutic effects.
Result of Action
Given its suggested interaction with various cellular pathways, it could potentially influence a range of cellular processes, including cell proliferation, survival, and inflammation.
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-17-8-6-10(7-9-17)16-11-4-2-3-5-12(11)18-13(14)15/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPZNPCLDLMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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